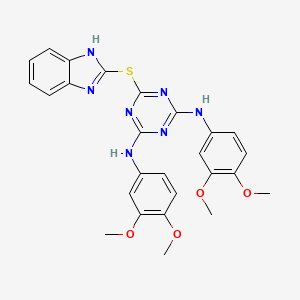![molecular formula C25H28N2O2 B11600804 4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-ethoxyphenol](/img/structure/B11600804.png)
4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-ethoxyphenol is a complex organic compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic syntheses . The structure of this compound includes an imidazolidin-2-yl group, which is a five-membered ring containing nitrogen atoms, and a phenol group substituted with ethoxy and methylphenyl groups.
Preparation Methods
The synthesis of 4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-ethoxyphenol can be achieved through various synthetic routes. One common method involves the direct incorporation of the carbonyl group into 1,2-diamines . This process typically requires the use of a carbonylating agent such as phosgene, in combination with a base like a tertiary amine to buffer the HCl released during the reaction . Another approach is the diamination of olefins, which involves the addition of nitrogen groups to olefins under specific conditions . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-ethoxyphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary for asymmetric transformations, aiding in the synthesis of enantiomerically pure compounds . In biology and medicine, it serves as a structural motif in pharmaceuticals and natural products, contributing to the development of new drugs and therapeutic agents . Industrial applications include its use as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. The imidazolidin-2-yl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . This compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-ethoxyphenol can be compared with other similar compounds such as 4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol . While both compounds share the imidazolidin-2-yl group, the presence of different substituents (ethoxy vs. methoxy) can lead to variations in their chemical properties and reactivity . These differences highlight the uniqueness of this compound and its potential for specific applications in research and industry.
Properties
Molecular Formula |
C25H28N2O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]-2-ethoxyphenol |
InChI |
InChI=1S/C25H28N2O2/c1-4-29-24-17-20(9-14-23(24)28)25-26(21-10-5-18(2)6-11-21)15-16-27(25)22-12-7-19(3)8-13-22/h5-14,17,25,28H,4,15-16H2,1-3H3 |
InChI Key |
FWNFZMSIBGNMJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2N(CCN2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![prop-2-en-1-yl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600750.png)
![5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11600756.png)
![{(3Z)-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11600763.png)
![prop-2-en-1-yl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600787.png)
![(2Z)-N-(2-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11600800.png)

![(4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenyl)(piperidin-1-yl)methanone](/img/structure/B11600803.png)
![4-benzyl-5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11600805.png)
![(5E)-3-(piperidin-1-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11600807.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11600811.png)
![5-(3,5-dimethylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11600813.png)
![1-{2-[(2-Chlorophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11600819.png)
methanethione](/img/structure/B11600824.png)
